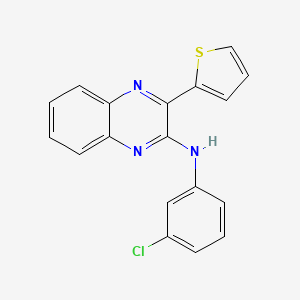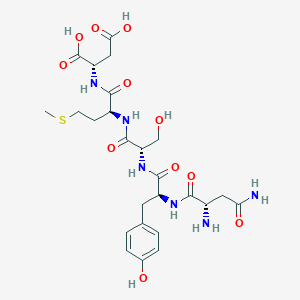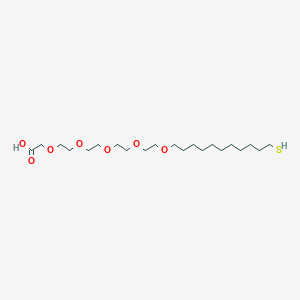
26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid typically involves the reaction of a precursor compound with a sulfanyl reagent under controlled conditions. The process may include steps such as etherification, oxidation, and thiolation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid exerts its effects involves its interaction with molecular targets through its functional groups. The sulfanyl group can form bonds with metal ions or participate in redox reactions, while the ether linkages provide flexibility and solubility.
Comparación Con Compuestos Similares
Similar Compounds
1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid: Similar structure with fewer ether linkages.
3,6,9,12,15-Pentaoxahexacosan-1-ol: Lacks the sulfanyl group but has a similar ether backbone.
Propiedades
Número CAS |
552855-26-2 |
|---|---|
Fórmula molecular |
C21H42O7S |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H42O7S/c22-21(23)20-28-18-17-27-16-15-26-14-13-25-12-11-24-10-8-6-4-2-1-3-5-7-9-19-29/h29H,1-20H2,(H,22,23) |
Clave InChI |
ZICSAEOXPVFWRU-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCOCCOCCOCCOCCOCC(=O)O)CCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


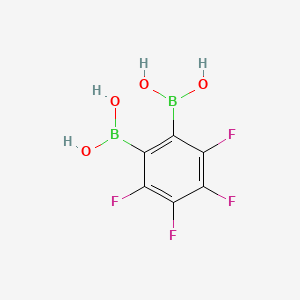
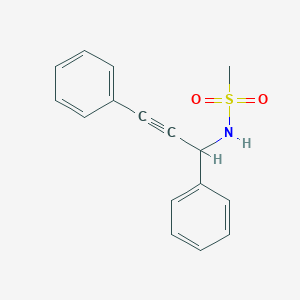
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
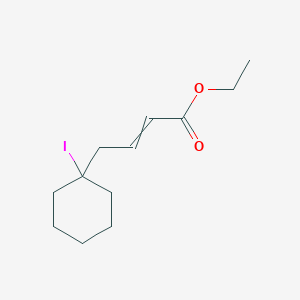
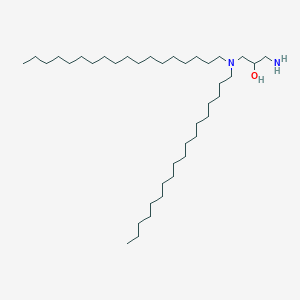
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
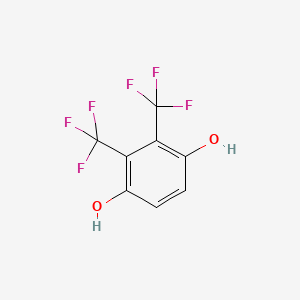
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
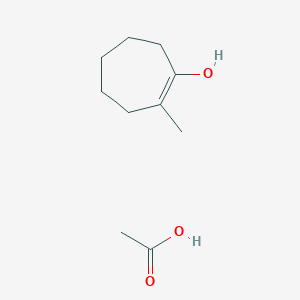
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
